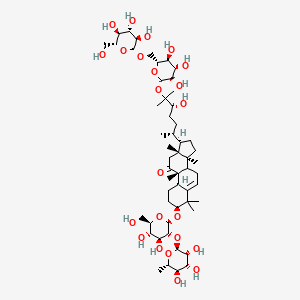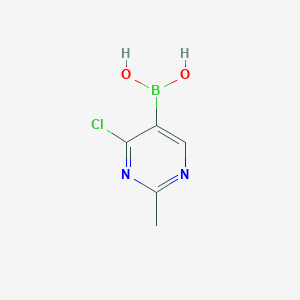![molecular formula C27H27N3O B14089385 N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B14089385.png)
N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a complex organic compound that features a naphthalene ring, a tetrahydrocarbazole moiety, and a hydrazide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide typically involves the condensation of naphthalen-2-yl ethylidene with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yl ketones, while reduction could produce tetrahydrocarbazole derivatives.
科学的研究の応用
N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism fully.
類似化合物との比較
Similar Compounds
Naphthalen-2-yl ethylidene derivatives: Compounds with similar naphthalene structures.
Tetrahydrocarbazole derivatives: Compounds featuring the tetrahydrocarbazole moiety.
Uniqueness
N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C27H27N3O |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
N-[(Z)-1-naphthalen-2-ylethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C27H27N3O/c1-19(21-15-14-20-8-2-3-9-22(20)18-21)28-29-27(31)16-17-30-25-12-6-4-10-23(25)24-11-5-7-13-26(24)30/h2-4,6,8-10,12,14-15,18H,5,7,11,13,16-17H2,1H3,(H,29,31)/b28-19- |
InChIキー |
VGYZBSFLQOPWHY-USHMODERSA-N |
異性体SMILES |
C/C(=N/NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC5=CC=CC=C5C=C4 |
正規SMILES |
CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(naphthalen-2-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14089305.png)
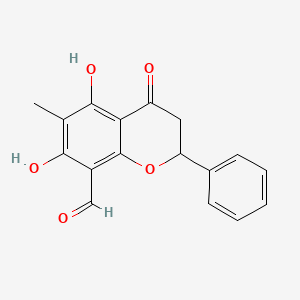
![2-(2-Hydroxyethyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089310.png)
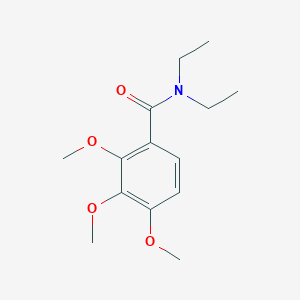

![(S)-N-[(1S)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14089329.png)

![1-(3-Methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089338.png)
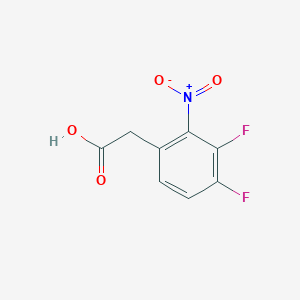
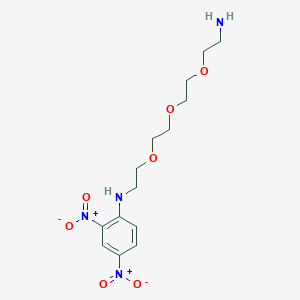
![2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl[(dibutylamino)trisulfanyl]methylcarbamate](/img/structure/B14089358.png)
